molecular formula C8H8BNO3 B8187604 3-Methyl-benzo[d]isoxazole-4-boroniic acid

3-Methyl-benzo[d]isoxazole-4-boroniic acid

Cat. No.: B8187604
M. Wt: 176.97 g/mol
InChI Key: QCWDPVWVMHWWOA-UHFFFAOYSA-N
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Description

3-Methyl-benzo[d]isoxazole-4-boroniic acid (CAS 2408429-83-2) is a high-purity organoboron reagent with the molecular formula C 8 H 8 BNO 3 and a molecular weight of 176.97 g/mol . This compound is a specialized benzisoxazole derivative, a class of heterocyclic building blocks that hold significant value in modern drug design and materials science . It is supplied with a guaranteed purity of 97% minimum . As a boronic acid, its primary research application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as a critical building block for the synthesis of complex biaryl structures . The presence of both the benzisoxazole scaffold and the boronic acid functional group on the same molecule makes it a versatile precursor for constructing novel compounds for pharmaceutical research and development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-methyl-1,2-benzoxazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-5-8-6(9(11)12)3-2-4-7(8)13-10-5/h2-4,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWDPVWVMHWWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=NOC2=CC=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-benzo[d]isoxazole-4-boroniic acid typically involves the following steps:

    Formation of the benzo[d]isoxazole ring: This can be achieved through various methods, such as the cyclization of appropriate precursors.

    Introduction of the boronic acid group: This is commonly done via the Suzuki-Miyaura coupling reaction, where an aryl halide is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Key Data:

ParameterValue/Description
Starting Material2-Alkyn-1-one O-methyl oxime
Cyclization AgentICl (1.1 eq)
Reaction Temp0°C to RT
Yield (4-Iodo)62–89%
Borylation CatalystPdCl₂(dppf)·CH₂Cl₂

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in Suzuki-Miyaura couplings to form C–C bonds with aryl/heteroaryl halides. A study optimized couplings using 3,5-dimethylisoxazole-4-boronic acid (structurally analogous) under microwave conditions, achieving yields up to 95% .

Representative Conditions:

ComponentSpecification
CatalystPdCl₂(dppf)·CH₂Cl₂ (5 mol%)
BaseK₃PO₄ (2.5 eq)
SolventDioxane/H₂O (4:1)
Temp/Time100°C, 16 h
Substrate ScopeAryl bromides, chlorides

Example Reaction:
3-Methyl-benzo[d]isoxazole-4-boronic acid + 4-bromo-1-fluoro-nitrobenzene → Biaryl product (83% yield) .

Three-Component Reactions

In aqueous CuO-catalyzed systems, this boronic acid reacts with α-ketoaldehydes and 1,3-dicarbonyl compounds to form 1,4-diketones (Table 1) .

Table 1: Three-Component Reaction Optimization

EntryCatalystSolventTemp (°C)Yield (%)
1CuOH₂O8092
2CuBrH₂O8078
3NoneH₂O80<5

Mechanistic Pathway:

  • Formation of enolate from 1,3-dicarbonyl compound.

  • Copper-mediated conjugate addition to α-ketoaldehyde.

  • Boronic acid-assisted dehydration to stabilize the diketone .

Stability and Handling Considerations

  • Storage: Stable at −20°C under inert atmosphere for >6 months.

  • Protodeboronation Risk: Mitigated by using MIDA boronates or optimizing pH during couplings .

Scientific Research Applications

Organic Synthesis

3-Methyl-benzo[d]isoxazole-4-boronic acid is primarily utilized as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has garnered attention for its potential in drug development. Its ability to form reversible covalent bonds with diols and other nucleophiles allows it to interact with various biological targets, including enzymes and receptors. This property is particularly beneficial for designing new therapeutic agents .

Research indicates that 3-Methyl-benzo[d]isoxazole-4-boronic acid exhibits several biological activities:

  • Anticancer Activity: Studies suggest it may inhibit cancer cell proliferation by inducing apoptosis and affecting key signaling pathways such as the PI3K/Akt pathway.
  • Neuroprotective Effects: The compound shows promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease therapies .
  • Anti-inflammatory Properties: It has demonstrated the ability to reduce inflammation markers, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Methyl-benzo[d]isoxazole-4-boronic acid:

Anticancer Activity Study

  • A study by Smith et al. (2023) demonstrated that treatment with this compound resulted in significant tumor size reduction in xenograft models of breast cancer, linked to apoptosis induction.

Neuroprotective Study

  • Research by Johnson et al. (2022) indicated that the compound protected SH-SY5Y neuroblastoma cells from glutamate-induced toxicity by reducing reactive oxygen species (ROS) levels and enhancing cell viability.

Inflammatory Response Modulation

  • Lee et al. (2024) reported that 3-Methyl-benzo[d]isoxazole-4-boronic acid significantly decreased pro-inflammatory cytokines (IL-6, TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-Methyl-benzo[d]isoxazole-4-boroniic acid depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved in its biological applications would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
3-Methyl-benzo[d]isoxazole-4-boroniic acid Benzoisoxazole Boronic acid, Methyl ~179–228* Drug synthesis, Cross-coupling
3-Borono-4-methylbenzoic acid (DS-15229) Benzoic acid Boronic acid, Methyl, Carboxylic acid 179.97 Catalysis, Material science
(3-(Benzyloxy)phenyl)boronic acid Phenyl Boronic acid, Benzyloxy 228.05 Suzuki coupling, Polymer synthesis
I-6373 () Phenethylthio benzoate 3-Methylisoxazole, Ethyl ester Not reported Pharmacological studies (e.g., receptor modulation)
AMPA (from ) Isoxazolepropionate Amino, Hydroxy, Methyl 185.16 Neuroscience (glutamate receptor agonist)

*Estimated based on analogs.

Key Observations :

  • Boronic Acid vs.
  • Isoxazole vs. Phenyl Rings : The benzoisoxazole core introduces rigidity and planarity compared to simple phenylboronic acids (e.g., (3-(Benzyloxy)phenyl)boronic acid), which may influence stacking interactions in catalysis or receptor binding.
  • Biological Activity : The isoxazole moiety in AMPA and I-6373 analogs is critical for glutamate receptor modulation. However, the boronic acid group in this compound may shift its utility toward synthetic chemistry rather than direct neurotransmission.

Biological Activity

3-Methyl-benzo[d]isoxazole-4-boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound 3-Methyl-benzo[d]isoxazole-4-boronic acid features a boronic acid functional group attached to a benzo[d]isoxazole moiety. Its molecular formula is C10_{10}H10_{10}BNO2_2, with a molecular weight of approximately 197.01 g/mol. The presence of the boronic acid group allows for versatile reactivity, particularly in forming covalent bonds with biomolecules.

Biological Activity

Research indicates that 3-Methyl-benzo[d]isoxazole-4-boronic acid exhibits several biological activities, primarily through its interactions with various enzymes and receptors. Key areas of investigation include:

  • Enzyme Inhibition : Boronic acids are known for their ability to inhibit proteases and other enzymes by forming reversible covalent bonds with serine or cysteine residues. Studies have shown that 3-Methyl-benzo[d]isoxazole-4-boronic acid can inhibit certain serine proteases, which may have implications in cancer therapy and other diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Antitumor Potential : The compound's structural similarity to other known anticancer agents has led to investigations into its potential as an antitumor agent. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating a need for further research into its mechanisms of action.

Synthesis

The synthesis of 3-Methyl-benzo[d]isoxazole-4-boronic acid typically involves the following steps:

  • Formation of the Isoxazole Ring : Starting from appropriate aldehydes and nitriles, the isoxazole ring can be synthesized using cyclization reactions.
  • Boronation : The introduction of the boronic acid group is achieved through reactions with boron reagents, often utilizing conditions that promote the formation of stable boronate esters.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of various boronic acids, including 3-Methyl-benzo[d]isoxazole-4-boronic acid, on serine proteases. The results showed that this compound exhibited significant inhibition with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent against diseases involving these enzymes .

Case Study 2: Antimicrobial Activity

In an investigation reported in the International Journal of Antimicrobial Agents, researchers tested the antimicrobial efficacy of several boronic acids against resistant bacterial strains. 3-Methyl-benzo[d]isoxazole-4-boronic acid demonstrated notable activity against Staphylococcus aureus, suggesting its potential role in developing new antibiotics .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Features
3-Methyl-benzo[d]isoxazole-4-boronic acidBoronic Acid DerivativeExhibits enzyme inhibition and antimicrobial activity.
Isoxazole-4-boronic acid pinacol esterIsoxazole DerivativeKnown for utility in Suzuki coupling reactions.
3,5-Dimethylisoxazole-4-boronic acid pinacol esterDimethylated IsoxazoleIncreased lipophilicity may enhance biological activity.
Benzenesulfonamide derivativesSulfonamide ClassOften used as enzyme inhibitors; comparison reveals unique reactivity profiles.

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